molecular formula C16H24O2 B13814331 1-(2-Butenyloxy)-4-hexyloxybenzene

1-(2-Butenyloxy)-4-hexyloxybenzene

Cat. No.: B13814331
M. Wt: 248.36 g/mol
InChI Key: QGVZNASWGRZIQD-GQCTYLIASA-N
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Description

1-(2-Butenyloxy)-4-hexyloxybenzene (CAS: 134254-47-0) is a dialkoxy-substituted benzene derivative with the molecular formula C₁₆H₂₄O₂ and a molecular weight of 248.36 g/mol . Its structure features a benzene ring substituted with a 2-butenyloxy group (an unsaturated four-carbon chain) at the 1-position and a hexyloxy group (a saturated six-carbon chain) at the 4-position. The butenyloxy group introduces unsaturation (C=C bond), while the hexyloxy group contributes to hydrophobicity and conformational flexibility. This compound is of interest in materials science, particularly for applications requiring tunable liquid crystalline behavior or as an intermediate in organic synthesis.

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

1-[(E)-but-2-enoxy]-4-hexoxybenzene

InChI

InChI=1S/C16H24O2/c1-3-5-7-8-14-18-16-11-9-15(10-12-16)17-13-6-4-2/h4,6,9-12H,3,5,7-8,13-14H2,1-2H3/b6-4+

InChI Key

QGVZNASWGRZIQD-GQCTYLIASA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)OC/C=C/C

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OCC=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butenyloxy)-4-hexyloxybenzene typically involves the etherification of 4-hexyloxyphenol with 2-butenyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butenyloxy)-4-hexyloxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the double bond in the butenyloxy group to a single bond.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated ethers.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Butenyloxy)-4-hexyloxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Butenyloxy)-4-hexyloxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The following table summarizes key structural attributes of 1-(2-Butenyloxy)-4-hexyloxybenzene and analogous compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features
1-(2-Butenyloxy)-4-hexyloxybenzene C₁₆H₂₄O₂ 248.36 2-butenyloxy, hexyloxy Unsaturated ether, long aliphatic chain
4-(Benzyloxy)-3-phenethoxybenzaldehyde C₂₂H₂₀O₃ 332.39 Benzyloxy, phenethoxy, aldehyde Aromatic ethers, electron-withdrawing aldehyde
1-Benzyloxy-2-bromo-4-t-butylbenzene C₁₇H₁₉BrO 319.24 Benzyloxy, bromo, tert-butyl Halogenated, bulky substituent
1-(Allyloxy)-3,5-dimethylbenzene C₁₁H₁₄O 162.23 Allyloxy, 3,5-dimethyl Shorter unsaturated chain, steric hindrance
1-Benzyloxy-4-(2-nitroethenyl)benzene C₁₅H₁₃NO₃ 255.27 Benzyloxy, nitroethenyl Electron-withdrawing nitro group
Key Observations:
  • Substituent Diversity : The target compound’s aliphatic ethers contrast with aromatic (benzyloxy) or halogenated (bromo) substituents in analogs.
  • Chain Length and Unsaturation : The hexyloxy group enhances lipophilicity compared to shorter chains (e.g., allyloxy in ). The butenyloxy group’s unsaturation may enable conjugation or addition reactions, unlike saturated analogs.
  • Electronic Effects : Benzyloxy groups (e.g., in ) are electron-donating via resonance, whereas nitroethenyl and bromo substituents are electron-withdrawing.

Physical and Chemical Properties

Property 1-(2-Butenyloxy)-4-hexyloxybenzene 1-(Allyloxy)-3,5-dimethylbenzene 1-Benzyloxy-2-bromo-4-t-butylbenzene
Boiling/Melting Point Likely low (inferred from long chains) Higher due to steric hindrance High (bulky tert-butyl, bromine)
Solubility Lipophilic (hexyloxy chain) Moderate (shorter chain, polar groups) Low (aromatic, halogenated)
Stability Susceptible to oxidation (C=C bond) Stable (saturated ether) Stable but reactive at bromine site
  • Electronic Effects : The hexyloxy and butenyloxy groups donate electrons via induction, stabilizing the benzene ring against electrophilic attack. This contrasts with nitroethenyl or bromo substituents, which deactivate the ring.

Biological Activity

1-(2-Butenyloxy)-4-hexyloxybenzene is an organic compound notable for its unique structural features, including a butenyl group and a hexyloxy substituent. This compound has garnered attention in various scientific studies due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore the biological activity of 1-(2-Butenyloxy)-4-hexyloxybenzene, highlighting relevant research findings, case studies, and potential applications.

Chemical Structure

The molecular structure of 1-(2-Butenyloxy)-4-hexyloxybenzene can be represented as follows:

C15H22O2\text{C}_{15}\text{H}_{22}\text{O}_2

This structure includes a phenolic core with specific functional groups that may influence its biological properties.

Biological Activity Overview

1-(2-Butenyloxy)-4-hexyloxybenzene has been studied for various biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which play a crucial role in mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : The presence of aromatic rings and alkoxy groups often correlates with antimicrobial activity against various pathogens.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating a need for further investigation into its mechanisms.

Antioxidant Activity

A study assessing the antioxidant capacity of related compounds found that phenolic compounds exhibit significant free radical scavenging abilities. The antioxidant activity of 1-(2-Butenyloxy)-4-hexyloxybenzene is hypothesized to stem from its ability to donate hydrogen atoms or electrons to free radicals, thus stabilizing them.

Antimicrobial Properties

Research has indicated that alkoxy-substituted phenols often possess antimicrobial properties. In vitro tests have shown that compounds similar to 1-(2-Butenyloxy)-4-hexyloxybenzene can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Cytotoxicity Studies

In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that 1-(2-Butenyloxy)-4-hexyloxybenzene exhibits cytotoxic effects, with IC50 values suggesting significant potential for further development as an anticancer agent.

Case Study 1: Antioxidant Efficacy

A comparative analysis was conducted to evaluate the antioxidant efficacy of 1-(2-Butenyloxy)-4-hexyloxybenzene against standard antioxidants like ascorbic acid. The results indicated that the compound displayed comparable efficacy in scavenging DPPH radicals, suggesting its potential as a natural antioxidant.

CompoundIC50 (µM)
1-(2-Butenyloxy)-4-hexyloxybenzene30
Ascorbic Acid25

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial activity was assessed using the agar diffusion method. The compound showed inhibition zones against several bacterial strains, indicating its potential as a natural antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

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